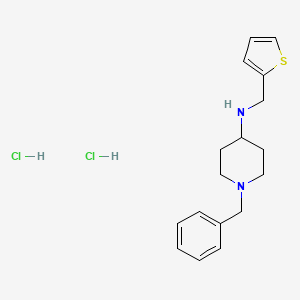

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride

Description

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a benzyl group at the 1-position and a thiophen-2-ylmethyl substituent at the 4-amino position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

1-benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S.2ClH/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17;;/h1-7,12,16,18H,8-11,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPMCCCSXDLENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CS2)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride involves several steps. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with thiophen-2-ylmethyl chloride in the presence of a base to yield 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophen-2-ylmethyl positions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidin-4-amine Derivatives

Key Observations:

Synthetic Efficiency : Yields for analogs range from 68% to 75%, suggesting that steric and electronic factors in the R group influence reaction efficiency. The thiophene-containing target compound may require optimized conditions due to the sulfur atom’s reactivity .

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in Compound 27): May reduce basicity of the piperidine nitrogen. Electron-Donating Groups (e.g., OMe in Compound 28): Could enhance solubility via polar interactions. Thiophene vs.

Salt Forms : Dihydrochloride salts (target compound and pyrimidine analog) likely exhibit higher aqueous solubility than free bases or 1:1 hydrochloride salts .

Biological Activity

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride, commonly referred to as 1-BTP, is a synthetic compound with potential applications in pharmacological research. Its unique structure, characterized by a piperidine ring substituted with a benzyl group and a thiophene moiety, suggests diverse biological activities. This article delves into the biological activity of 1-BTP, synthesizing information from various studies and sources.

- Molecular Formula : C17H24Cl2N2S

- Molecular Weight : 359.4 g/mol

- CAS Number : 1158494-97-3

- Purity : Typically 95%

The compound exists as a dihydrochloride salt, enhancing its solubility and stability for various research applications.

Pharmacological Potential

1-BTP has been identified as a candidate for exploring new therapeutic agents due to its unique chemical properties. Its structural analogs have shown promising results in various biological assays:

- Receptor Interaction : Similar compounds have been studied for their agonistic effects on CCK1 receptors, which are implicated in appetite regulation and anxiety .

- Antimicrobial Activity : Although specific studies on 1-BTP are scarce, related compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the potential applications of compounds structurally related to 1-BTP:

- Analogs with Antimicrobial Properties :

- Neuroinflammation Models :

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (3r,4r)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | Dimethyl substitution on the piperidine ring | Selective inhibition of Janus kinase 1 |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Benzyloxyphenyl group | Good oral bioavailability |

| N-benzyl-piperidine derivatives | Various substitutions | Used for developing analgesics |

This table illustrates the diversity within the piperidine family and highlights how structural variations can lead to different biological activities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride?

- Methodological Answer :

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with ≥98% purity threshold, as standardized for structurally similar piperidine derivatives (e.g., 4-ethyl-N-phenethylpiperidin-4-amine dihydrochloride) .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify benzyl and thiophen-2-ylmethyl substituents. Ultraviolet-Visible (UV-Vis) spectroscopy at λmax ~255 nm can corroborate aromatic/heterocyclic components .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (expected ~381.4 g/mol for analogous dihydrochloride salts) .

Q. What synthetic routes are documented for piperidin-4-amine dihydrochloride derivatives, and how can they be adapted for this compound?

- Methodological Answer :

- Mannich Reaction : Base-mediated condensation of benzylamine, thiophen-2-ylmethylamine, and piperidin-4-one, followed by dihydrochloride salt formation via HCl treatment, as used for 1-aryl-3-phenethylamino-1-propanone hydrochlorides .

- Modular Substitution : Replace phenethylamine in analogous syntheses (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) with thiophen-2-ylmethylamine to introduce the thiophene moiety .

- Purification : Recrystallization from ethanol/water mixtures to achieve crystalline solid forms, with storage at -20°C for long-term stability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Maintain at -20°C in airtight, light-resistant containers to prevent degradation, as recommended for hygroscopic piperidine derivatives .

- Handling : Use inert atmosphere (e.g., nitrogen glovebox) during weighing to minimize moisture absorption. Conduct solubility tests in DMSO or ethanol for experimental preparation .

Advanced Research Questions

Q. What computational strategies can optimize the synthetic pathway for this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model intermediate stability and transition states, as demonstrated by ICReDD for reaction design .

- Condition Screening : Use machine learning to predict optimal solvent systems, temperatures, and catalyst ratios from analogous reactions (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide syntheses) .

- Iterative Feedback : Validate computational predictions with small-scale experiments, then refine models using experimental yield data .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified benzyl/thiophene groups (e.g., fluorinated or methyl-substituted variants) to assess electronic/steric effects .

- Target Profiling : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays, as done for 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride .

- Metabolic Stability : Evaluate hepatic microsome clearance rates to correlate lipophilicity (e.g., logP from trifluoromethyl analogs) with pharmacokinetic profiles .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar compounds?

- Methodological Answer :

- Replication Studies : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to isolate protocol variability .

- Multi-Technique Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 4-piperidinyl amine hydrochlorides) to identify trends obscured by outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.